(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine
CAS No.:
Cat. No.: VC17869848
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | [3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-6-9(7-12)13-14-11/h2-6H,7,12H2,1H3,(H,13,14) |
| Standard InChI Key | TYSAFHOMPPQUSM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC(=C2)CN |
Introduction
(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine, also known as 1-(4-methoxyphenyl)-1H-pyrazol-3-ylmethanamine, is an organic compound belonging to the pyrazole derivatives. It features a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a building block for more complex molecules.
Synthesis Methods
The synthesis of (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine typically involves several key steps, often employing catalysts and optimized conditions to enhance yield and minimize byproducts. One-pot reactions are favored for their efficiency in combining multiple steps into a single process.
Biological Activities and Potential Applications
Research indicates that derivatives of this compound may exhibit properties such as enzyme inhibition or receptor modulation, which could lead to therapeutic applications in treating diseases. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
| Potential Application | Description |
|---|---|
| Enzyme Inhibition | Modulation of enzymatic activity |
| Receptor Modulation | Interaction with specific receptors to influence cellular processes |
| Therapeutic Use | Potential treatment for various diseases through biological activity |
Comparison with Similar Compounds
Other pyrazole derivatives, such as [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine, also exhibit interesting chemical and biological properties. These compounds often feature unique structural arrangements that may confer distinct pharmacological properties compared to (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine | Methoxyphenyl group attached to a pyrazole ring | Potential biological activities in medicinal chemistry |
| [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine | Pyrazole ring with two methyl groups linked to a methoxyphenyl group | Potential applications in various fields due to its unique structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume